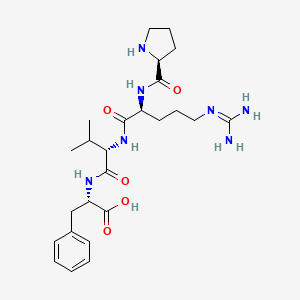![molecular formula C17H18O2S B14280414 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane CAS No. 135655-69-5](/img/structure/B14280414.png)
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane is an organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a 1,3-oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms. The aromatic portion of the molecule includes a methoxy-substituted phenyl group and a methyl-substituted phenyl group, connected through a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenol with formaldehyde to form 4-(4-methylphenyl)methanol. This intermediate is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxathiolane ring allows for unique interactions with biological molecules, potentially leading to the inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetonitrile: Shares the methoxyphenyl group but lacks the oxathiolane ring.
2-Methoxy-4-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Contains similar aromatic structures but differs in the functional groups attached.
Uniqueness
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane is unique due to the presence of the 1,3-oxathiolane ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
135655-69-5 |
|---|---|
Molekularformel |
C17H18O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-[4-[(4-methylphenyl)methoxy]phenyl]-1,3-oxathiolane |
InChI |
InChI=1S/C17H18O2S/c1-13-2-4-14(5-3-13)12-19-16-8-6-15(7-9-16)17-18-10-11-20-17/h2-9,17H,10-12H2,1H3 |
InChI-Schlüssel |
SGSVJBBTIOVVLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3OCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)

![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)
![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
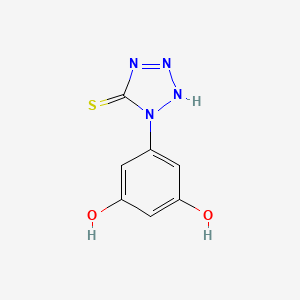
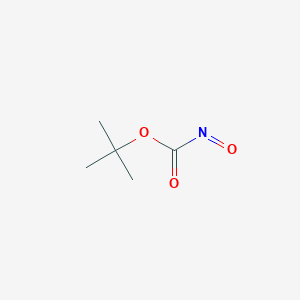

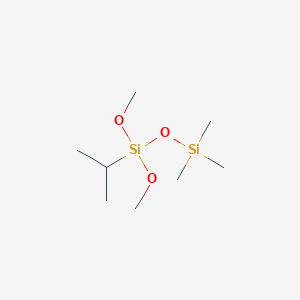


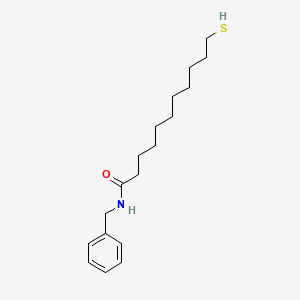
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
